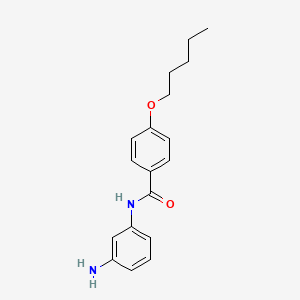
N-(3-Aminophenyl)-4-(pentyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an amine group and a pentyloxy chain attached to a benzamide framework. Its molecular formula is C17H24N2O2, with a molecular weight of approximately 288.39 g/mol. The presence of the pentyloxy group significantly influences its lipophilicity, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it can bind to active sites on target proteins, altering their conformation and function.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications in the benzamide structure can enhance anticancer efficacy against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections .
- Protein Interaction Studies : It is utilized in studies examining protein interactions, which are critical for understanding cellular processes and disease mechanisms .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound analogs on human breast cancer cell lines. The results indicated that certain structural modifications led to enhanced potency, with IC50 values in the nanomolar range against estrogen receptor-positive (ER+) cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's role as an inhibitor of DNA methyltransferases (DNMTs). It was found that specific analogs exhibited significant cytotoxicity against leukemia cells, suggesting potential therapeutic applications in epigenetic regulation .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. A comparative analysis of various analogs reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amine group, pentyloxy chain | Anticancer, enzyme inhibition |
| N-(3-Aminophenyl)-2-(hexyloxy)benzamide | Hexyloxy chain instead of pentyloxy | Enhanced lipophilicity |
| N-(4-Aminophenyl)-2-(pentyloxy)benzamide | Different amine position | Varying anticancer activity |
The SAR studies indicate that variations in the substituent groups can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-10-8-14(9-11-17)18(21)20-16-7-5-6-15(19)13-16/h5-11,13H,2-4,12,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGTXINPWTJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














